molecular formula C10H13NOS B2692008 1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone CAS No. 1090985-98-0

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2692008
CAS RN: 1090985-98-0
M. Wt: 195.28
InChI Key: VDUZVAPWBYNJGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ring Construction from Precursors

    • The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. For instance, the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide leads to Schiff base intermediates, which are subsequently reduced to yield the desired compound .
  • Functionalization of Preformed Pyrrolidine Rings

    • Starting with preformed pyrrolidine rings (e.g., proline derivatives), chemists can introduce substituents at specific positions. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in determining the biological profile of drug candidates .

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. Link

properties

IUPAC Name

1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(12)11-6-2-4-9(11)10-5-3-7-13-10/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUZVAPWBYNJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Thiophen-2-yl)pyrrolidin-1-yl)ethanone

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